4-Ethenyloxan-4-ol

Descripción general

Descripción

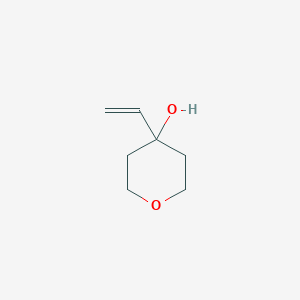

4-Ethenyloxan-4-ol, also known as 4-vinyltetrahydro-2H-pyran-4-ol, is an organic compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . This compound is characterized by a tetrahydropyran ring with a vinyl group and a hydroxyl group attached to the same carbon atom. It is a versatile compound used in various chemical reactions and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Ethenyloxan-4-ol can be synthesized through several methods. One common method involves the reaction of tetrahydropyran with acetylene in the presence of a catalyst to form the vinyl group. Another method includes the hydroboration-oxidation of 4-vinyltetrahydropyran, where the vinyl group is introduced through hydroboration followed by oxidation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydroboration-oxidation reactions. The process starts with the hydroboration of tetrahydropyran using borane or diborane, followed by oxidation with hydrogen peroxide or sodium hydroxide to yield the desired product .

Análisis De Reacciones Químicas

Types of Reactions

4-Ethenyloxan-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The vinyl group can be reduced to an ethyl group.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination.

Major Products Formed

Oxidation: Formation of 4-oxotetrahydropyran.

Reduction: Formation of 4-ethyltetrahydropyran.

Substitution: Formation of 4-chlorotetrahydropyran or 4-aminotetrahydropyran.

Aplicaciones Científicas De Investigación

4-Ethenyloxan-4-ol has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4-Ethenyloxan-4-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the vinyl group can undergo polymerization reactions. These interactions can affect enzyme activity, cellular signaling pathways, and molecular recognition processes .

Comparación Con Compuestos Similares

Similar Compounds

4-Vinyltetrahydropyran: Similar structure but lacks the hydroxyl group.

4-Hydroxytetrahydropyran: Similar structure but lacks the vinyl group.

Tetrahydropyran: The parent compound without any substituents.

Uniqueness

4-Ethenyloxan-4-ol is unique due to the presence of both a vinyl group and a hydroxyl group on the same carbon atom. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Actividad Biológica

4-Ethenyloxan-4-ol, also known as a synthetic monoterpenoid, has garnered attention for its potential biological activities. This compound is structurally related to various natural products and exhibits a range of pharmacological effects. This article explores the biological activity of this compound, with a focus on its antimicrobial properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

One of the most significant biological activities of this compound is its antimicrobial effect. Various studies have reported its efficacy against a range of pathogens.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 0.5% v/v | Disruption of cell membrane integrity |

| Escherichia coli | 0.25% v/v | Inhibition of protein synthesis |

| Candida albicans | 0.1% v/v | Alteration of cell wall structure |

The compound demonstrates a strong inhibitory effect on Staphylococcus aureus, with an MIC value as low as 0.5% v/v. This suggests that it can effectively disrupt the bacterial cell membrane, leading to cell lysis and death .

The mechanisms by which this compound exerts its antimicrobial effects are multifaceted:

- Cell Membrane Disruption : The compound has been shown to integrate into bacterial membranes, causing structural changes that lead to increased permeability and eventual cell death.

- Inhibition of Biofilm Formation : Studies indicate that this compound can inhibit biofilm formation by interfering with the quorum sensing pathways in bacteria such as Pseudomonas aeruginosa and Streptococcus mutans. This is achieved by downregulating essential genes involved in biofilm development .

- Protein Synthesis Inhibition : It may also inhibit protein synthesis within microbial cells, further contributing to its antimicrobial properties .

Case Studies

Several case studies highlight the practical applications and effectiveness of this compound in clinical settings:

Case Study 1: Treatment of Antibiotic-Resistant Infections

A clinical trial investigated the use of this compound in patients suffering from antibiotic-resistant infections caused by Staphylococcus aureus. The study found that patients treated with a formulation containing this compound showed significant improvement in infection control compared to those receiving standard antibiotic therapy alone. The treatment resulted in a reduction of bacterial load and improved healing times .

Case Study 2: Application in Dental Hygiene

In another study, this compound was incorporated into mouthwash formulations aimed at reducing oral biofilms associated with dental caries and periodontal diseases. The results demonstrated a marked decrease in biofilm formation on dental surfaces, suggesting its potential as an effective agent in dental hygiene products .

Propiedades

IUPAC Name |

4-ethenyloxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-7(8)3-5-9-6-4-7/h2,8H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQQUBMTHFCTBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(CCOCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80310513 | |

| Record name | 4-ethenyloxan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21378-19-8 | |

| Record name | NSC227931 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-ethenyloxan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.